molecular formula C7H6NaO4S+ B046856 Sodium 3-formylbenzenesulfonate CAS No. 5330-48-3

Sodium 3-formylbenzenesulfonate

Cat. No.: B046856
CAS No.: 5330-48-3
M. Wt: 209.18 g/mol
InChI Key: AFIUOLGCFDPAKN-UHFFFAOYSA-M
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Description

Sodium 3-formylbenzenesulfonate is an organic compound with the molecular formula C7H5NaO4S. It is also known as 3-sulfobenzaldehyde sodium salt. This compound is characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a sulfonate group (-SO3Na). This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-formylbenzenesulfonate can be synthesized through the sulfonation of 3-formylbenzoic acid. The process involves the reaction of 3-formylbenzoic acid with sulfur trioxide (SO3) in the presence of a suitable solvent, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where 3-formylbenzoic acid is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-formylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3-formylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 3-formylbenzenesulfonate largely depends on its chemical structure and the specific application. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. Additionally, the sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: Sodium 3-formylbenzenesulfonate is unique due to the meta positioning of the formyl and sulfonate groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. The meta configuration also affects its interaction with biological targets, making it distinct from its ortho and para counterparts .

Properties

IUPAC Name

sodium;3-formylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIUOLGCFDPAKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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